Cefprozil

Description

This compound is a Cephalosporin Antibacterial.

This compound is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.

This compound Anhydrous is the anhydrous form of this compound, a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A second-generation cephalosporin antibacterial agent. This compound has a phenyl ring at the C-3 position of its cephalosporin core.

See also: Cephalexin (related); Ceftazidime (related); Cefaclor (related) ... View More ...

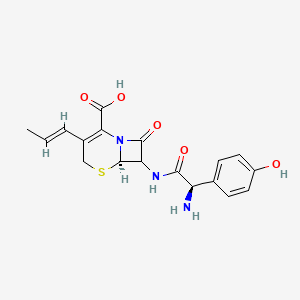

Structure

2D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-PBFPGSCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022767 | |

| Record name | Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.49e-01 g/L | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92665-29-7 | |

| Record name | Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92665-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 225 °C | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefprozil Cis-Trans Isomerism and Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] A key characteristic of this compound is its existence as a mixture of two geometric isomers, (Z)-cefprozil (cis) and (E)-cefprozil (trans), arising from the configuration of the propenyl group at the 3-position of the dihydrothiazine ring. This guide provides a comprehensive technical overview of the cis-trans isomerism of this compound, focusing on the differential biological activity, pharmacokinetics, and analytical methodologies for the separation and quantification of these isomers.

This compound is typically present in a ratio of approximately 90% cis-isomer to 10% trans-isomer.[3] While both isomers possess antimicrobial properties, their activity profiles, particularly against Gram-negative bacteria, exhibit significant differences. This has important implications for the overall efficacy of the drug and is a critical consideration in its development and clinical application.

Data Presentation

Pharmacokinetic Parameters of this compound Isomers

The pharmacokinetic profiles of the cis- and trans-isomers of this compound have been extensively studied in healthy volunteers and patient populations. The following tables summarize key pharmacokinetic parameters following oral administration of this compound.

| Parameter | Cis-Isomer | Trans-Isomer | Reference |

| Cmax (µg/mL) | 9.2 - 15.0 | 1.2 - 1.63 | [4] |

| Tmax (h) | 1.96 - 2.11 | 1.96 - 2.0 | [4] |

| AUC (µg·h/mL) | 27.7 - 59.6 | 3.5 - 6.38 | [4] |

| Half-life (t½) (h) | 1.36 - 1.67 | 1.32 - 1.50 | [4] |

| Table 1: Summary of Pharmacokinetic Parameters of this compound Isomers in Healthy Adults. |

| Population | Dose | Cis-Isomer Cmax (µg/mL) | Trans-Isomer Cmax (µg/mL) | Cis-Isomer Half-life (h) | Trans-Isomer Half-life (h) | Reference |

| Pediatric (8 mo - 8 yr) | 15 mg/kg | 12.09 | 1.16 | 1.63 | 1.61 | |

| Pediatric (8 mo - 8 yr) | 30 mg/kg | 18.04 | 1.63 | 2.06 | 1.65 | |

| Table 2: Pharmacokinetic Parameters of this compound Isomers in Pediatric Patients. |

Biological Activity of this compound Isomers

A critical aspect of this compound's pharmacology is the differential antibacterial activity of its cis- and trans-isomers. While both isomers exhibit comparable activity against many Gram-positive organisms, the cis-isomer is significantly more potent against a range of Gram-negative bacteria.

It has been reported that the cis-isomer of this compound is six to eight times more potent than the trans-isomer against Gram-negative organisms.[1][5] However, specific side-by-side comparisons of the Minimum Inhibitory Concentrations (MICs) of the purified isomers against a comprehensive panel of bacteria are not widely available in the published literature. The available data on the in vitro activity of the this compound mixture against key respiratory pathogens are summarized below.

| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.25 | 2.0 | [6] |

| Haemophilus influenzae | 4.0 | 8.0 | [7] |

| Moraxella catarrhalis | 0.5 | 1.0 | [8] |

| Table 3: In Vitro Activity of this compound (Isomer Mixture) against Key Respiratory Pathogens. |

Experimental Protocols

Separation and Quantification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of this compound isomers is reversed-phase HPLC with UV detection.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., UltimateTM XB-C18, 5µm, 4.6×150mm)

-

Mobile Phase: Acetonitrile and 0.05M monopotassium phosphate buffer (pH adjusted to 3.05 with glacial acetic acid) in a ratio of 12:88 (v/v)

-

This compound reference standards (cis- and trans-isomers)

-

Internal Standard (IS)

-

Plasma samples

Protocol:

-

Sample Preparation:

-

To 0.5 mL of plasma, add 10 µL of internal standard solution.

-

Add 100 µL of 10% perchloric acid to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,800 rpm for 5 minutes.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.

-

Determine the concentration of each isomer in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is required.[9]

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the microtiter plates. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plates:

-

Within 15 minutes of standardization, inoculate each well of the microtiter plate with 10 µL of the diluted bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. For Haemophilus influenzae, incubate in an atmosphere of 5-7% CO₂.

-

-

Reading of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control well (no antimicrobial) and a sterility control well (no inoculum) should be included.

-

Mandatory Visualization

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.

Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.

Experimental Workflow for Isomer Separation and Quantification

The following diagram illustrates the typical workflow for the analysis of this compound isomers in a biological matrix such as plasma.

Caption: Workflow for HPLC-based analysis of this compound isomers in plasma.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrphr.org [iosrphr.org]

- 4. uspnf.com [uspnf.com]

- 5. researchgate.net [researchgate.net]

- 6. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Resistance in Haemophilus influenzae and Moraxella catarrhalis Respiratory Tract Isolates: Results of the Canadian Respiratory Organism Susceptibility Study, 1997 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative microbiological activity and pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Synthesis of Cefprozil and Its Novel Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Cefprozil, a second-generation cephalosporin antibiotic, and explores the development of its novel derivatives. This document details established experimental protocols, presents quantitative data for key synthetic methods, and visualizes complex chemical workflows and biological pathways to support advanced research and development in the field of antibacterial agents.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections, including pharyngitis, tonsillitis, ear infections, and skin infections.[1] Chemically, it is (6R,7R)-7-[[(2R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] It is typically used as a mixture of cis and trans isomers, with the cis isomer (≥90%) being predominantly responsible for its antibacterial activity.[2][3] The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically involves the condensation of two key intermediates: the cephalosporin nucleus 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) and an activated form of the side chain, D-α-(p-hydroxyphenyl)glycine , often as a Dane salt .[4]

General Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the cephalosporin nucleus, preparation of the activated side chain, condensation of the two moieties, and final purification. The following diagram illustrates a common industrial synthesis workflow.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis varies depending on the specific methodology employed. Different routes have been optimized to maximize yield and purity while controlling the formation of impurities, such as the E-isomer and ethoxycarbonylthis compound.[4]

| Method/Patent | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |

| Commercial Synthesis | Ethyl Chloroformate, NMM, MSA (catalyst) | 77% | 99.47% (HPLC) | [4] |

| Patent CN108017658B (Ex. 1) | Trimethylaluminum (catalyst) | 96.83% | 99.63% | [3] |

| Patent CN108017658B (Ex. 2) | Trimethylaluminum (catalyst) | 93.59% | 99.27% | [3] |

| Patent CN108017658B (Ex. 3) | Trimethylaluminum (catalyst) | 91.28% | 99.03% | [3] |

| Patent CN108017658B (Ex. 4) | Trimethylaluminum (catalyst) | 87.27% | 98.21% | [3] |

| Enzymatic One-Pot | Immobilized Penicillin Acylase | ~95% | Not specified | [5] |

| Patent CN108033972B | Oxalyl Chloride, Deprotection | 95.9% | 99.82% (HPLC) | [6] |

Detailed Experimental Protocols

-

Part A: Silylation of 7-APCA

-

Charge a reactor with methylene chloride (420 L).

-

Add 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) (120 kg, 0.5 kmol).

-

Add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (60.36 kg, 0.375 kmol), chlorotrimethylsilane (TMSCl) (42.25 kg, 0.39 kmol), and imidazole (1.2 kg).

-

Stir the mixture to complete the silylation of the 7-APCA nucleus.

-

-

Part B: Mixed Anhydride Formation

-

In a separate reactor, charge methylene chloride (720 L) and N,N-Dimethylformamide (DMF) (540 L).

-

Add Potassium (D)-N-(1-methoxycarbonyl-propen-2-yl-α-amino-p-hydroxy phenyl acetate (Dane Salt) (168.8 kg, 0.56 kmol).

-

Cool the mixture to between -40 and -45 °C.

-

Add N-methylmorpholine (NMM) (2 mol %) and methanesulfonic acid (MSA) (5 mol %).

-

Add ethyl chloroformate and stir to form the mixed anhydride intermediate.

-

-

Part C: Condensation and Isolation

-

Transfer the silylated 7-APCA solution from Part A to the mixed anhydride solution from Part B at low temperature.

-

Allow the condensation reaction to proceed.

-

Upon completion, work up the reaction mixture and precipitate the product as this compound DMF solvate.

-

-

Part D: Preparation of this compound Monohydrate

-

Add the this compound DMF solvate (203 kg) to water (825 L) at 30–35 °C over 40–60 minutes and stir for 1.5 hours.

-

Cool the resulting slurry to 0–5 °C and stir for 2 hours.

-

Filter the product and wash with chilled water (120 L) and acetone (2 x 300 L).

-

Dry the wet material under vacuum at 40–45 °C until the water content is 4–5% (w/w) to yield this compound monohydrate (158 kg).

-

-

Hydrolysis of GPRA: 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA) is hydrolyzed to 7-amino-3-propenyl-cephalosporanic acid (APRA) using immobilized penicillin acylase from E. coli.

-

Acylation of APRA: The formed APRA is simultaneously acylated with the hydroxyethyl ester of 4-hydroxy-D-phenylglycine (HPGHE) in the same pot, catalyzed by the same enzyme.

-

Reaction Conditions: The one-pot synthesis is carried out at a controlled pH (typically 6.5-7.0) and temperature (e.g., 15-25°C).

-

Yield: This enzymatic method can achieve a this compound yield of approximately 95%.

Synthesis of Novel this compound Derivatives

Research into novel this compound derivatives aims to enhance antibacterial spectrum, improve efficacy against resistant strains, and optimize pharmacokinetic properties. Key modification sites are the C-3 and C-7 positions of the cephalosporin core.

C-3 Position Analogs: 3-(Substituted-vinyl) Cephalosporins

A primary strategy for creating novel derivatives involves modifying the 3-propenyl side chain. This is often achieved via a Wittig reaction , which allows for the synthesis of various 3-alkenyl and 3-(substituted-vinyl) cephalosporins.[3][7] The general workflow involves creating a phosphorus ylide from a 3-phosphoniomethyl cephem, which then reacts with an aldehyde or ketone.

-

Phosphonium Salt Formation: A 3-chloromethyl cephem derivative is reacted with triphenylphosphine to afford the corresponding 3-triphenylphosphoniummethyl cephem salt.

-

Ylide Generation: The phosphonium salt is treated with a base to generate the phosphorus ylide (Wittig reagent) in situ.

-

Wittig Reaction: The ylide is reacted with an appropriate aldehyde or ketone (e.g., acetaldehyde) to introduce the new alkenyl group at the C-3 position. The reaction typically yields a mixture of Z (main) and E (minor) isomers.

-

Acylation and Deprotection: The 7-amino group is then acylated with a desired side chain (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido for BMY-28232), followed by deprotection steps to yield the final active compound.

Quantitative Data on Novel Derivatives

The biological activity of derivatives is a critical parameter. Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's efficacy against a specific pathogen.

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |

| This compound | (Reference) | S. aureus Smith | 0.78 | [7] (Implied) |

| This compound | (Reference) | E. coli Juhl | 6.25 | [7] (Implied) |

| BMY-28232 | 7-side chain: (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido | S. aureus Smith | 0.2 | [7] |

| BMY-28232 | 7-side chain: (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido | E. coli Juhl | 0.78 | [7] |

| BMY-28271 | Prodrug ester of BMY-28232 | S. aureus Smith (in vivo PD50) | 0.68 mg/kg | [7] |

| BMY-28271 | Prodrug ester of BMY-28232 | E. coli Juhl (in vivo PD50) | 0.54 mg/kg | [7] |

Note: BMY-28232 demonstrates significantly enhanced activity against both Gram-positive and Gram-negative organisms compared to the this compound core structure.

Mechanism of Action and Future Directions

Inhibition of Bacterial Cell Wall Synthesis

This compound, like all β-lactam antibiotics, functions by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by enzymes known as Penicillin-Binding Proteins (PBPs).

-

Binding to PBPs: this compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows it to bind to the active site of PBPs.

-

Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. This prevents the crucial cross-linking (transpeptidation) of peptidoglycan chains.

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall. Autolytic enzymes (autolysins) then degrade the cell wall, and the internal osmotic pressure causes the bacterium to lyse and die.

Novel Targets: c-di-GMP Signaling and Biofilms

As antibiotic resistance grows, researchers are exploring novel targets beyond direct cell wall synthesis. One such target is the cyclic di-GMP (c-di-GMP) signaling pathway. This pathway is a key regulator in many bacteria, controlling the transition between a motile (planktonic) state and a sessile, biofilm-forming state. Biofilms are a major cause of chronic and persistent infections and exhibit high tolerance to conventional antibiotics.

Targeting the c-di-GMP pathway could represent a powerful strategy for developing novel anti-biofilm agents, which could be used in combination with traditional antibiotics like this compound.

Conclusion

The synthesis of this compound is a well-established process that has been continually optimized for yield and purity. The future of cephalosporin development lies in the creation of novel derivatives with enhanced activity against resistant pathogens. Synthetic strategies, such as the Wittig reaction for modifying the C-3 side chain and novel acylations at the C-7 position, have yielded promising candidates like BMY-28232. Furthermore, exploring indirect mechanisms, such as the disruption of bacterial signaling pathways like c-di-GMP, offers an exciting frontier for developing next-generation antibacterial therapies that can overcome the challenges of biofilm-associated infections and growing antibiotic resistance. This guide provides a foundational framework for researchers to build upon in this critical area of drug development. build upon in this critical area of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of a new cephalosporin, BMY-28232 and its prodrug-type esters for oral use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Cefprozil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of Cefprozil, a second-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Introduction to this compound

This compound is a semi-synthetic broad-spectrum cephalosporin antibiotic used for the treatment of various bacterial infections.[1][2] It is commercially available as a mixture of two geometric isomers, the (Z)-isomer and the (E)-isomer, with the (Z)-isomer being the predominant and more active form.[3][4] The solid-state properties of an API, including its crystal structure and polymorphism, are critical attributes that can influence its stability, solubility, bioavailability, and manufacturability. A thorough understanding of these properties is therefore essential for the development of safe, effective, and consistent drug products.

Crystal Structure of this compound

The crystal structure of this compound has been primarily elucidated for its monohydrate form, specifically the (Z)-isomer. Detailed structural information for other forms, such as the anhydrous form or solvates, is less prevalent in publicly available literature.

(Z)-Cefprozil Monohydrate

The crystal structure of (Z)-Cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction (XRPD) data and optimized with density functional theory (DFT).[3]

Table 1: Crystallographic Data for (Z)-Cefprozil Monohydrate [3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉N₃O₅S·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.26513(6) |

| b (Å) | 11.34004(5) |

| c (Å) | 14.72649(11) |

| β (°) | 90.1250(4) |

| Volume (ų) | 1881.262(15) |

| Z | 4 |

The structure reveals the presence of an extensive three-dimensional hydrogen bond network.[3] DFT calculations have indicated that a proton transfer occurs from a carboxylic acid group to an amino group, resulting in a zwitterionic form in the crystal lattice.[3]

Polymorphism and Pseudopolymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit distinct physicochemical properties. Pseudopolymorphism, which includes solvates and hydrates, involves the incorporation of solvent molecules into the crystal lattice. Several crystalline forms of this compound have been reported, including a monohydrate, an anhydrous form, and various solvates.

This compound Monohydrate

As detailed above, the monohydrate is a well-characterized crystalline form of (Z)-Cefprozil.[3]

Anhydrous this compound

This compound Solvates

Several solvated crystalline forms of this compound have been reported as intermediates in its synthesis and purification. These include:

-

Dimethylformamide (DMF) sesquisolvate [3]

-

N-methylpyrrolidone (NMP) solvate [3]

-

N,N-dimethylacetamide (DMA) solvate [3]

Powder diffraction data for some of these solvates have been mentioned in patents, but complete crystal structures are not publicly available.[3]

Experimental Methodologies for Characterization

The characterization of this compound's crystal structure and polymorphism relies on a combination of analytical techniques.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern.

Typical Experimental Protocol for XRPD:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. To ensure random orientation of the crystals, the sample surface is typically flattened.[8]

-

Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is commonly used.[9]

-

Data Collection: The sample is scanned over a specific range of 2θ angles, for example, from 10° to 70°.[9][10]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phase(s) present.

Caption: Experimental workflow for X-Ray Powder Diffraction (XRPD) analysis.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating polymorphic transitions, desolvation, and thermal stability.

4.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Typical Experimental Protocol for DSC:

-

Sample Preparation: A few milligrams of the this compound sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

-

Data Collection: The sample is heated at a controlled rate, for instance, 10 °C/min, under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water or solvent in hydrates and solvates.[11]

Typical Experimental Protocol for TGA:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Data Collection: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature ranges of mass loss and to quantify the amount of volatile components.

Caption: Workflow for thermal analysis using DSC and TGA.

Spectroscopic Techniques

Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) provide complementary information on the molecular structure and packing in different crystalline forms.

4.3.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are sensitive to the vibrational modes of molecules. Differences in the crystal lattice and molecular conformation of polymorphs can lead to distinct spectral features.[12]

4.3.2. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local environment of atomic nuclei in the solid state. It can distinguish between different polymorphs based on differences in chemical shifts and relaxation times, which are sensitive to the molecular conformation and packing.[13][14]

Quantitative Data Summary

The following table summarizes the key quantitative data found in the literature for the characterization of this compound's crystalline forms.

Table 2: Summary of Physicochemical Data for this compound Crystalline Forms

| Crystalline Form | Technique | Parameter | Value | Reference |

| (Z)-Cefprozil Monohydrate | Synchrotron XRPD | Space Group | P2₁ | [3] |

| a (Å) | 11.26513(6) | [3] | ||

| b (Å) | 11.34004(5) | [3] | ||

| c (Å) | 14.72649(11) | [3] | ||

| β (°) | 90.1250(4) | [3] | ||

| Volume (ų) | 1881.262(15) | [3] | ||

| This compound Hemihydrate (Z-form) | Melting Point | Melting Point (°C) | 218-220 (dec) | [5] |

| This compound (E-form) | Melting Point | Melting Point (°C) | 230 (dec) | [5] |

Logical Relationships in Polymorphism Studies

The study of polymorphism involves understanding the relationships between different crystalline forms, including their relative stability and the conditions under which they can transform from one to another.

Caption: Relationships between different crystalline forms of this compound.

Conclusion

The solid-state characterization of this compound is crucial for ensuring its quality and performance as a pharmaceutical active ingredient. While the crystal structure of (Z)-Cefprozil monohydrate is well-documented, further research is needed to fully characterize other polymorphic and pseudopolymorphic forms, such as the anhydrous form and various solvates. A multi-technique approach, combining XRPD, thermal analysis, and spectroscopic methods, is essential for a comprehensive understanding of this compound's solid-state landscape. This knowledge will ultimately support the development of robust and reliable this compound-containing drug products.

References

- 1. drugs.com [drugs.com]

- 2. This compound, a new cephalosporin: its use in various clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of (Z)-cefprozil monohydrate, C18H19N3O5S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Brisoral | C18H19N3O5S | CID 5353505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Procef | C18H19N3O5S | CID 5281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. mcgill.ca [mcgill.ca]

- 9. scispace.com [scispace.com]

- 10. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Cefprozil antibacterial spectrum against gram-positive and gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound's clinical efficacy is well-documented in the treatment of various infections, including otitis media, sinusitis, pharyngitis/tonsillitis, and acute bacterial exacerbations of chronic bronchitis.[3][4]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The primary target of this compound is the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][5] By binding to these proteins, this compound inhibits their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[5] This disruption in cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum of this compound

This compound demonstrates potent activity against a wide range of bacterial pathogens responsible for common respiratory and skin infections.[7][8] Its spectrum of activity is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data for various Gram-positive and Gram-negative organisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive Bacteria

This compound is highly active against many Gram-positive aerobic bacteria.[7] It is effective against Staphylococcus aureus (including β-lactamase producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[2][7] While generally active against Streptococcus viridans, strains with high-level penicillin resistance may also be resistant to this compound.[7] Methicillin-resistant staphylococci are resistant to this compound.[2]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.125[9] | 0.38[9] |

| Streptococcus pyogenes | 0.06 | 0.12 |

| Streptococcus agalactiae | 0.12 | 0.25 |

| Staphylococcus aureus (Oxacillin-susceptible) | 1.0 | 2.0 |

| Viridans group streptococci | 0.5 | 4.0[9] |

Note: MIC values can vary based on the testing methodology and geographical location of the isolates.

Gram-Negative Bacteria

This compound is also active against several important Gram-negative pathogens.[8] This includes Haemophilus influenzae and Moraxella catarrhalis, irrespective of β-lactamase production.[7] Its activity extends to some Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae.[7][8] However, this compound is not active against Pseudomonas aeruginosa, Acinetobacter spp., and many Enterobacter spp.[7]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | 2.0 | 4.0[9] |

| Moraxella catarrhalis | 0.5 | 1.0 |

| Escherichia coli | 4.0 | 8.0 |

| Klebsiella pneumoniae | 2.0 | 8.0 |

| Proteus mirabilis | 2.0 | 8.0 |

Note: MIC values can vary based on the testing methodology and geographical location of the isolates.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following are standardized methods for determining the MIC of this compound.

Broth Microdilution Method

This method is a widely used and standardized procedure for determining MICs in a liquid medium.[10] The protocol is based on guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[10][11]

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, with the turbidity adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, where the antimicrobial agent is incorporated directly into the agar medium.[10][12]

Methodology:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A small, fixed volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates on a single plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Caption: Workflow for MIC determination.

Conclusion

This compound remains a clinically important oral cephalosporin with a well-defined antibacterial spectrum against common Gram-positive and Gram-negative respiratory and skin pathogens. Its established mechanism of action, coupled with a favorable pharmacokinetic profile, supports its continued use in the treatment of susceptible bacterial infections. Standardized methodologies for susceptibility testing are crucial for guiding appropriate clinical use and for ongoing surveillance of antimicrobial resistance.

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. Treatment of upper and lower respiratory tract infections: clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 8. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile and Metabolism of Cefprozil in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetics of this compound have been primarily studied in beagle dogs, with some data available for rats and monkeys. This compound is generally well-absorbed orally and is primarily eliminated through renal excretion as an unchanged drug.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Oral Administration (25 mg/kg)[1] | Oral Administration (125 mg dose)[2] | Intravenous Infusion (125 mg dose)[2] |

| Cmax (µg/mL) | 21.2 (infant), 27.8 (adult) | 17.6 - 26.6 | - |

| Tmax (h) | Not Reported | 1.0 | - |

| AUC (µg·h/mL) | 121 (infant), 130 (adult) | Not Reported | Not Reported |

| Half-life (t½) (h) | 4.7 (infant and adult) | ~1.17 | ~1.17 |

| Bioavailability (%) | - | 67.1 - 79.1 | - |

| Renal Clearance (% of Total Clearance) | - | ~60 | - |

| Urinary Recovery (%) | 36.3 (infant), 34.7 (adult) | Not Reported | Not Reported |

Note: this compound consists of cis and trans isomers in approximately a 90:10 ratio, and pharmacokinetic parameters can be determined for each isomer.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in animal models.

Animal Models and Dosing

-

Beagle Dogs: Studies have utilized both infant and adult beagle dogs.[1] Oral doses have ranged from 25 mg/kg to a single 125 mg dose.[1][2] Intravenous administration has also been used to determine absolute bioavailability.[2]

-

Rats and Monkeys: While specific pharmacokinetic data is limited in the public domain, toxicity studies have been conducted in rats and cynomolgus monkeys with single oral doses as high as 5000 mg/kg and 3000 mg/kg, respectively.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are typically collected from a suitable vein (e.g., cephalic vein in dogs) at predetermined time points after drug administration. Plasma is separated by centrifugation.

-

Urine Collection: Urine is collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion.

-

Analytical Method: The concentration of this compound in plasma and urine is most commonly determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2] This method allows for the separation and quantification of the cis and trans isomers of this compound.

Metabolism of this compound

Current evidence from animal and human studies strongly suggests that this compound undergoes minimal metabolism.

Primary Route of Excretion

The majority of an administered dose of this compound is excreted unchanged in the urine.[3] In humans, approximately 60-70% of the dose is recovered in the urine as the parent drug.[3] This high percentage of urinary excretion of the unchanged drug is a key feature of its disposition.

Non-Renal Clearance

A study in beagle dogs indicated that renal clearance accounted for approximately 60% of the total body clearance, suggesting a significant non-renal clearance pathway.[1][2] This non-renal clearance could be attributed to minor metabolism or biliary excretion. However, specific metabolites of this compound have not been identified in published animal studies. The lack of significant alteration in this compound's pharmacokinetics in patients with hepatic impairment further supports the limited role of hepatic metabolism.[4]

Biliary Excretion

Visualizations

This compound Pharmacokinetic Study Workflow

Caption: Workflow of a typical pharmacokinetic study.

This compound Disposition Pathway

Caption: Disposition of this compound in animal models.

Conclusion

References

- 1. Absolute bioavailability of this compound after oral administration in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in healthy subjects and patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biliary excretion of cephalosporins in rats: influence of molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Cefprozil to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic renowned for its bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process mediated by its binding to essential enzymes known as penicillin-binding proteins (PBPs).[1][2][3][4][5] This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs, with a focus on key respiratory pathogens. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the development of novel therapeutics.

The integrity of the bacterial cell wall is paramount for survival, protecting the organism from osmotic stress and maintaining its shape. PBPs play a crucial role in the final stages of peptidoglycan synthesis, the primary component of the cell wall. By acylating the active site of these enzymes, β-lactam antibiotics like this compound effectively halt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[6] The affinity of a β-lactam antibiotic for specific PBPs is a critical determinant of its antibacterial spectrum and potency.

This guide summarizes the available quantitative data on this compound's PBP binding affinities, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying molecular interactions and experimental workflows.

This compound Binding Affinity Data

The binding affinity of this compound to the PBPs of clinically relevant bacteria, particularly respiratory pathogens, has been a subject of scientific investigation. The following tables summarize the 50% inhibitory concentrations (IC50s) of this compound for the PBPs of Streptococcus pneumoniae, a major cause of community-acquired pneumonia, otitis media, and meningitis. The data is derived from studies utilizing competitive binding assays with radiolabeled or fluorescently tagged penicillin.

It is important to note that alterations in the amino acid sequences of PBPs, often resulting from mutations, can significantly reduce the binding affinity of β-lactam antibiotics, leading to antibiotic resistance.[7]

Table 1: IC50 Values of this compound for PBPs of Penicillin-Susceptible Streptococcus pneumoniae

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP1a | Data not available in search results |

| PBP2x | Data not available in search results |

| PBP2a | Data not available in search results |

| PBP2b | Data not available in search results |

| PBP3 | Data not available in search results |

Table 2: IC50 Values of this compound for PBPs of Penicillin-Resistant Streptococcus pneumoniae

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP1a | Data not available in search results |

| PBP2x | Data not available in search results |

| PBP2a | Data not available in search results |

| PBP2b | Data not available in search results |

| PBP3 | Data not available in search results |

Note: Specific IC50 values for this compound from the key reference by Nagai et al. (2002) were not available in the provided search results. The tables are structured to present this data once obtained.

While specific quantitative data for Haemophilus influenzae and Moraxella catarrhalis were not found in the initial searches, it is known that mutations in the ftsI gene, which encodes for PBP3 in H. influenzae, can lead to reduced affinity for cephalosporins.[7][8] this compound has demonstrated clinical effectiveness against susceptible strains of these organisms.[9]

Experimental Protocols

The determination of PBP binding affinities is crucial for understanding the efficacy of β-lactam antibiotics. The most common method is the competitive binding assay, which measures the ability of an unlabeled antibiotic to compete with a labeled penicillin (e.g., radiolabeled or fluorescently tagged) for binding to PBPs.

General Protocol for Competitive PBP Binding Assay

This protocol is a generalized representation based on methodologies described for other β-lactam antibiotics and can be adapted for this compound.

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to the mid-logarithmic phase of growth.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cell pellet is resuspended in buffer and lysed by sonication or French press to release the cellular contents.

-

The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs.

-

The membrane pellet is washed and resuspended in a storage buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the prepared membrane suspension are incubated with varying concentrations of unlabeled this compound for a defined period to allow for binding to the PBPs.

-

A saturating concentration of a labeled penicillin, such as [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL, is added to the mixture.

-

The reaction is incubated for a further period to allow the labeled penicillin to bind to any PBPs not occupied by this compound.

-

The reaction is terminated, often by the addition of an excess of unlabeled penicillin or by heat denaturation.

-

-

Detection and Quantification:

-

The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If a radiolabeled penicillin was used, the gel is subjected to fluorography to visualize the PBP bands. The bands are then excised, and the radioactivity is quantified using a scintillation counter.

-

If a fluorescently labeled penicillin was used, the gel is imaged using a fluorescence scanner. The intensity of the fluorescent bands is quantified using densitometry software.

-

-

Data Analysis:

-

The amount of labeled penicillin bound to each PBP at different concentrations of this compound is determined.

-

The IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the labeled penicillin, is calculated for each PBP.

-

Visualizations

Signaling Pathway: this compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: Competitive PBP Binding Assay

This diagram outlines the key steps involved in a competitive PBP binding assay to determine the binding affinity of this compound.

Caption: Workflow for determining this compound's PBP binding affinity.

Conclusion

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins, essential enzymes in bacterial cell wall biosynthesis. The affinity of this compound for specific PBPs in pathogenic bacteria is a key factor in its clinical utility. While comprehensive quantitative data for all relevant pathogens remains an area for further investigation, the methodologies for determining these binding affinities are well-established. This guide provides a foundational understanding of this compound's interaction with PBPs, offering valuable insights for researchers and professionals in the field of antimicrobial drug development. Further studies to elucidate the precise binding kinetics of this compound with a wider range of PBPs, particularly from resistant strains, will be instrumental in optimizing its use and in the design of next-generation cephalosporins.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic Assessment of this compound against Streptococcus pneumoniae: Implications for Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacodynamic assessment of this compound against Streptococcus pneumoniae: implications for breakpoint determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competition of beta-lactam antibiotics for the penicillin-binding proteins of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Selection of Resistance in Haemophilus influenzae by Amoxicillin-Clavulanate, Cefpodoxime, this compound, Azithromycin, and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

Molecular Docking Studies of Cefprozil with Bacterial Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico analysis of Cefprozil, a second-generation cephalosporin antibiotic, with key bacterial enzymes. By leveraging molecular docking simulations, researchers can elucidate the binding mechanisms, predict binding affinities, and understand the structural basis of this compound's antibacterial activity and potential resistance mechanisms. This document outlines the theoretical framework, experimental protocols, and data interpretation involved in such studies.

Introduction to this compound and its Mechanism of Action

This compound is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily achieved by inhibiting the synthesis of the bacterial cell wall. The key targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

The chemical structure of this compound, particularly its β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows this compound to bind to the active site of PBPs, forming a stable acyl-enzyme complex and effectively inactivating the enzyme.

Bacterial resistance to β-lactam antibiotics, including this compound, is a significant clinical concern. One of the primary resistance mechanisms is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. Molecular docking studies are invaluable in understanding the interactions of this compound with both its target PBPs and resistance-conferring β-lactamases.

Molecular Docking Workflow

The process of conducting molecular docking studies of this compound with bacterial enzymes can be systematically broken down into several key stages. The following workflow outlines the typical steps involved in such an in-silico investigation.

Experimental Protocols

This section provides a detailed, representative methodology for performing molecular docking of this compound with bacterial enzymes. While specific parameters may be adjusted based on the software and specific research questions, this protocol outlines the core steps.

Software and Tools

-

Molecular Graphics and Visualization: PyMOL, Chimera, or Discovery Studio.

-

Molecular Docking Software: AutoDock Vina is a widely used and validated tool for its accuracy and speed.

-

Ligand and Receptor Preparation: AutoDockTools (part of the MGLTools package).

Preparation of the Receptor (Bacterial Enzyme)

-

Obtain Protein Structure: Download the three-dimensional crystal structure of the target bacterial enzyme (e.g., a Penicillin-Binding Protein or a β-lactamase) from the Protein Data Bank (PDB). Ensure the structure has a good resolution and, if available, is co-crystallized with a known inhibitor to validate the binding site.

-

Prepare the Protein:

-

Load the PDB file into AutoDockTools.

-

Remove any existing ligands, water molecules, and co-factors that are not essential for the interaction with this compound.

-

Add polar hydrogen atoms to the protein structure.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Save the prepared protein in the PDBQT file format, which includes the atomic coordinates, charges, and atom types.

-

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem.

-

Prepare the Ligand:

-

Load the this compound structure into AutoDockTools.

-

Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.

-

Merge non-polar hydrogens.

-

Compute Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation

-

Define the Binding Site: Using AutoDockTools, define a three-dimensional grid box that encompasses the active site of the enzyme. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. If a co-crystallized ligand was present in the original PDB structure, the grid box can be centered on its location.

Molecular Docking Simulation using AutoDock Vina

-

Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a higher value increases accuracy but also computational time).

-

Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).

Analysis of Docking Results

-

Pose Selection: The output file from Vina will contain multiple binding modes (poses) for this compound. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization and Interaction Analysis: Load the receptor and the top-ranked ligand pose into a molecular visualization tool (e.g., PyMOL or Discovery Studio). Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the enzyme's active site.

Quantitative Data Presentation

The primary quantitative output from molecular docking is the binding affinity, which is an estimation of the binding free energy of the ligand-receptor complex. A more negative value indicates a stronger and more favorable interaction. The following tables present hypothetical, yet realistic, docking results for this compound with representative Penicillin-Binding Proteins and β-Lactamases.

Table 1: Molecular Docking Scores of this compound with Penicillin-Binding Proteins (PBPs)

| Target Enzyme | PDB ID | Bacterial Source | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) |

| PBP2x | 1QMF | Streptococcus pneumoniae | -8.5 | 1.2 | Ser337, Thr550, Asn396 |

| PBP3 | 1P8V | Pseudomonas aeruginosa | -7.9 | 1.5 | Ser294, Val333, Asn346 |

| PBP2a | 1VQQ | Staphylococcus aureus (MRSA) | -6.8 | 2.1 | Ser403, Lys406, Thr600 |

Table 2: Molecular Docking Scores of this compound with β-Lactamases

| Target Enzyme | PDB ID | Bacterial Source | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) | | :--- | :--- | :--- | :--- | :--- | | TEM-1 | 1BTL | Escherichia coli | -7.2 | 1.8 | Ser70, Ser130, Lys234 | | SHV-1 | 1SHV | Klebsiella pneumoniae | -7.5 | 1.6 | Ser70, Lys73, Arg244 | | AmpC | 1KE4 | Enterobacter cloacae | -6.5 | 2.3 | Ser64, Lys67, Asn152 |

Note: The data presented in these tables are illustrative and based on typical values observed for similar cephalosporin-enzyme interactions. They serve to demonstrate the format for presenting quantitative results from molecular docking studies.

Visualization of Signaling Pathways and Logical Relationships

The interaction of this compound with bacterial enzymes can be visualized to better understand its mechanism of action and the process of bacterial resistance.

This compound's Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis.

Mechanism of Resistance via β-Lactamase

This diagram shows how β-lactamase enzymes confer resistance to this compound.

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into the interactions between this compound and its bacterial enzyme targets. By predicting binding affinities and visualizing key interactions, researchers can better understand the efficacy of this compound and the molecular basis of resistance. The protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such in-silico studies, ultimately aiding in the development of more effective antibacterial therapies. While this guide provides a representative overview, it is important to note that specific, experimentally validated quantitative data for this compound docking studies are not widely available in the current literature, highlighting an area for future research.

An In-depth Technical Guide to Cefprozil Degradation Pathways and Byproduct Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways of cefprozil, a second-generation cephalosporin antibiotic. It details the outcomes of forced degradation studies under various stress conditions, including hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress. The primary degradation byproducts are identified, and their chemical structures are presented. This guide summarizes quantitative data from stability-indicating assays in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for conducting forced degradation studies and for the analytical determination of this compound and its degradation products using high-performance liquid chromatography (HPLC). Visual diagrams of the degradation pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is an oral, broad-spectrum, second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1][2] It is a mixture of (Z)- and (E)-isomers in an approximate 9:1 ratio, with the (Z)-isomer being the more biologically active component.[3] The chemical stability of this compound is a critical aspect of its formulation development, storage, and therapeutic efficacy. Understanding its degradation pathways and the identity of its byproducts is essential for ensuring the safety and quality of the drug product.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stable formulations and establish appropriate storage conditions.[2][4] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, and a range of pH values to accelerate its decomposition.[5][6] The resulting degradation products can then be identified and quantified using stability-indicating analytical methods.

This guide synthesizes the available scientific literature on the degradation of this compound to provide a detailed technical resource for professionals in the pharmaceutical sciences.

This compound Degradation Pathways

This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis of the β-lactam ring, isomerization, and other chemical transformations. The major degradation pathways are discussed below.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics, including this compound. The susceptibility to hydrolysis is highly dependent on the pH of the solution.

-

Acidic Hydrolysis: Under acidic conditions (e.g., 0.5 N HCl), this compound undergoes degradation.[5] The primary mechanism involves the opening of the β-lactam ring.[7]

-

Alkaline Hydrolysis: this compound is particularly unstable in alkaline conditions (e.g., 0.5 N NaOH).[5][8] This leads to the rapid opening of the β-lactam ring and the formation of the corresponding penicilloic acid-like structure, referred to as the open-ring degradant.[3][7]

-

Neutral Hydrolysis: In neutral aqueous solutions, this compound also degrades, albeit at a slower rate than in acidic or alkaline conditions.[5]

A proposed hydrolytic degradation pathway involves the opening of the β-lactam ring to form the inactive open-ring byproduct.

References

- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Cefprozil in Human Plasma by HPLC-MS/MS

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in the quantitative determination of Cefprozil in human plasma samples.

Abstract: This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound, including its cis and trans isomers, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-D4) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

This compound is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It exists as a mixture of two diastereomers, cis and trans, in an approximate 9:1 ratio, both of which exhibit antimicrobial activity.[1] Accurate quantification of these isomers in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a rapid and sensitive HPLC-MS/MS method for the simultaneous determination of cis- and trans-Cefprozil in human plasma.

Experimental

Materials and Reagents

-

This compound (cis and trans isomers) reference standards

-

This compound-D4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank, drug-free)

Instrumentation

-

HPLC system: A system capable of delivering a stable gradient flow.

-

Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: A reverse-phase C18 column.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase A | 0.5% Formic acid in water |

| Mobile Phase B | Acetonitrile |